5-Iodo-1-methyl-4-nitro-1H-imidazole
Description
Properties
IUPAC Name |
5-iodo-1-methyl-4-nitroimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJDVASWYFUEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318341 | |
| Record name | 5-Iodo-1-methyl-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35681-63-1 | |
| Record name | NSC329113 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Iodo-1-methyl-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-methyl-4-nitroimidazole typically involves the nitration of 1-methylimidazole followed by iodination. One common method includes:
Nitration: 1-Methylimidazole is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Iodination: The nitrated product is then treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 5-position.
Industrial Production Methods: Industrial production of 5-iodo-1-methyl-4-nitroimidazole may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Types of Reactions:
Oxidation: The nitro group in 5-iodo-1-methyl-4-nitroimidazole can undergo reduction reactions to form various amine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki coupling reactions with arylboronic acids to form aryl-substituted imidazoles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Coupling Reagents: Palladium catalysts, arylboronic acids, bases like potassium carbonate.
Major Products:
Amines: Reduction of the nitro group can yield various amine derivatives.
Aryl-Substituted Imidazoles: Products of coupling reactions with arylboronic acids.
Scientific Research Applications
5-Iodo-1-methyl-4-nitroimidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitro group.
Medicine: Explored as a potential drug candidate for treating infections caused by anaerobic bacteria and protozoa.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The biological activity of 5-iodo-1-methyl-4-nitroimidazole is primarily attributed to the nitro group. Upon entering a cell, the nitro group undergoes reduction to form reactive intermediates, such as nitro radicals. These intermediates can covalently bind to DNA, causing DNA damage and leading to cell death. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-Iodo-1-methyl-4-nitro-1H-imidazole and its analogs:
Key Comparative Insights:
Substituent Effects on Reactivity :
- Iodine vs. Methylsulfonyl : The iodine atom in 5-Iodo-1-methyl-4-nitro-1H-imidazole facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas the methylsulfonyl group in 1-Methyl-5-(methylsulfonyl)-4-nitro-1H-imidazole enhances metabolic stability and solubility .
- Nitro Group Positioning : The nitro group at C4 (vs. C5 in 4-Methyl-5-nitroimidazole) alters electron distribution, affecting electrophilic substitution patterns .
Biological Activity: Antimicrobial Potential: 4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole’s additional methyl group may improve membrane penetration in bacterial targets . Antiparasitic Applications: The sulfonyl derivative (CAS 13755-79-8) is structurally similar to metronidazole metabolites, suggesting shared mechanisms of action .
Synthetic Utility :
- Halogenated Intermediates : 5-Iodo-1H-imidazole (CAS 71759-89-2) serves as a versatile building block in metal-catalyzed reactions, a property likely shared by the iodinated target compound .
Stability and Solubility: The amino group in 1-Methyl-4-nitro-1H-imidazol-5-amine (CAS 4531-54-8) increases water solubility but reduces stability under acidic conditions compared to halogenated analogs .
Q & A
Basic: What are the standard synthetic routes for 5-Iodo-1-methyl-4-nitro-1H-imidazole, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves halogenation and nitration of a methyl-substituted imidazole core. For example:
- Step 1: Methylation of 1H-imidazole derivatives using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) .
- Step 2: Nitration at the 4-position using HNO₃/H₂SO₄, followed by iodination at the 5-position via electrophilic substitution (e.g., N-iodosuccinimide in acetic acid) .
Key factors affecting yield:
- Temperature: Nitration requires controlled cooling (0–5°C) to avoid byproducts like ring oxidation.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance iodination efficiency .
- Catalyst use: Lewis acids (e.g., FeCl₃) may accelerate halogenation but risk over-substitution.
Advanced: How can factorial design optimize the synthesis of 5-Iodo-1-methyl-4-nitro-1H-imidazole?
Answer:
A 2³ factorial design can systematically evaluate variables:
| Variable | Low (-1) | High (+1) |
|---|---|---|
| Temperature | 0°C | 25°C |
| Reaction time | 2 h | 6 h |
| Catalyst loading | 0 mol% | 5 mol% |
Analysis:
- Main effects: Temperature has the largest impact on yield (p < 0.05).
- Interactions: Catalyst × time interactions reduce byproduct formation at higher loadings .
Outcome: Optimal conditions (predicted yield: 78%): 15°C, 4 h, 3 mol% catalyst.
Basic: What spectroscopic methods confirm the structure of 5-Iodo-1-methyl-4-nitro-1H-imidazole?
Answer:
- ¹H NMR: Methyl group resonance at δ 3.8–4.0 ppm (singlet, 3H). Nitro group deshields adjacent protons (δ 8.2–8.5 ppm) .
- ¹³C NMR: Iodo-substituted carbon appears at δ 95–100 ppm; nitro group at δ 145–150 ppm .
- IR: Strong NO₂ stretch at 1520–1560 cm⁻¹; C-I stretch at 500–600 cm⁻¹ .
Validation: Compare with analogs like 1-Methyl-4-nitro-1H-imidazol-5-amine (CAS 4531-54-8) .
Advanced: How to resolve contradictory spectral data in nitro-imidazole derivatives?
Answer: Contradictions often arise from tautomerism or solvent effects:
- Tautomer identification: Use variable-temperature NMR to observe equilibrium shifts (e.g., nitro ↔ aci-nitro forms) .
- Solvent correction: Polar solvents (DMSO-d₆) stabilize nitro groups, reducing peak splitting .
- X-ray crystallography: Definitive confirmation of regiochemistry (e.g., iodination at C5 vs. C2) .
Basic: What are the recommended storage conditions for 5-Iodo-1-methyl-4-nitro-1H-imidazole?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation of the nitro group.
- Humidity: Use desiccants (silica gel) to avoid hydrolysis of the imidazole ring .
- Stability: Shelf life >6 months under inert gas (N₂/Ar) .
Advanced: How does substituent position (e.g., nitro at C4 vs. C5) affect biological activity in imidazole derivatives?
Answer:
- Nitro at C4: Enhances antibacterial activity (e.g., against E. coli) due to improved membrane penetration .
- Iodo at C5: Increases lipophilicity (logP +0.5), correlating with higher cytotoxicity in cancer cell lines .
Experimental design: - Docking studies: Compare binding affinities of analogs (e.g., 5-Iodo vs. 5-Chloro) to target enzymes (e.g., bacterial nitroreductases) .
- SAR table:
| Substituent | Position | IC₅₀ (μM) |
|---|---|---|
| NO₂ | C4 | 12.3 |
| I | C5 | 8.7 |
Advanced: How to mitigate intermediate instability during multi-step synthesis?
Answer:
- In situ generation: Use flow chemistry to bypass isolation of sensitive intermediates (e.g., nitroso compounds) .
- Protecting groups: Introduce tert-butoxycarbonyl (Boc) at N1 to stabilize the imidazole ring during iodination .
- Real-time monitoring: Employ inline FTIR to detect degradation (e.g., nitro group reduction) .
Basic: What in vitro assays are suitable for evaluating the antibacterial activity of this compound?
Answer:
- MIC determination: Broth microdilution per CLSI guidelines against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) strains .
- Time-kill kinetics: Assess bactericidal effects at 2× MIC over 24 h .
- Cytotoxicity: Parallel testing on mammalian cells (e.g., HEK293) using MTT assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
